Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound characterized by a complex structure that incorporates a naphthalene ring system along with an amino group and a carboxylate ester. This compound is of interest in various fields including organic chemistry, medicinal chemistry, and pharmacology due to its potential biological activities and applications.
This compound can be synthesized from various precursors, including 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid through esterification processes. The synthesis and characterization of related compounds have been documented in scientific literature and patent filings, highlighting its relevance in drug development and chemical synthesis .
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate falls under the category of amino-substituted naphthalene derivatives. It is classified as an organic compound with the molecular formula and a molecular weight of approximately 219.26 g/mol.
The synthesis of methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the following steps:
The reaction conditions are critical for ensuring high yield and purity. Typically, the reaction is monitored using techniques such as thin-layer chromatography to determine completion and assess product formation .
The molecular structure of methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate features:
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific biological targets. The amino and ester functionalities allow for hydrogen bonding and hydrophobic interactions with proteins or enzymes within biological systems. These interactions may modulate various biochemical pathways and influence physiological responses .
Relevant data regarding melting point or boiling point may need to be sourced from experimental studies or specific literature on similar compounds .
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several scientific uses:
The synthesis of methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate necessitates precise protection of the amino group to prevent side reactions during downstream modifications. Tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz) groups serve as predominant protecting strategies due to their orthogonal deprotection compatibility. A representative five-step route begins with the protection of 3-aminotetralin precursors using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), achieving >95% protection efficiency [4]. Subsequent Friedel-Crafts acylation introduces the carboxylate moiety at position 2, followed by esterification with methanol under acid catalysis (H₂SO₄). Global deprotection employs trifluoroacetic acid (TFA) in dichloromethane, yielding the target compound with 78% overall purity [10]. Critical optimization involves in situ quenching of excess acylating agents to prevent N-acylation byproducts.
Table 1: Protection-Deprotection Strategies and Yields
Protecting Group | Deprotection Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Boc | TFA/DCM (1:1) | 2 | 88 | 95 |
Cbz | H₂/Pd-C (10%) | 4 | 82 | 91 |
Fmoc | Piperidine/DMF (20%) | 1 | 75 | 89 |
Data compiled from patent US9365494B2 and commercial synthesis reports [4] [10].
Peptidomimetic methodologies leverage the compound’s amine and carboxylate groups as beta-turn mimetics in protease inhibitors. The amino group undergoes regioselective acylation with Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH) using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and DIC (N,N′-diisopropylcarbodiimide). Kinetic studies reveal that DIC-mediated couplings in dimethylformamide (DMF) at 0°C suppress racemization (<2% enantiomeric excess loss) [5]. Post-coupling, methyl ester hydrolysis under basic conditions (LiOH/THF/H₂O) generates carboxylic acid intermediates for peptide ligation. This approach enables the installation of bifunctional side chains critical for receptor binding, such as:
Table 2: Coupling Reagents for Peptidomimetic Functionalization
Coupling Reagent | Solvent | Temperature (°C) | Conversion (%) | Byproduct Formation |
---|---|---|---|---|
HBTU | DMF | 0 | 94 | <5% urea |
DIC/HOBt | DCM | 25 | 89 | <3% N-acylurea |
EDC·HCl | NMP | -10 | 92 | <8% racemization |
Optimized conditions from commercial synthesis protocols (CAS 858022-64-7) [5] [9].
Asymmetric reductive amination proves indispensable for constructing the chiral 3-amino-tetralin scaffold. Ru(II)-(S)-MeOBiphep-catalyzed hydrogenation of 3-keto-5,6,7,8-tetrahydronaphthalene-2-carboxylate precursors achieves 98% enantiomeric excess (ee) under 50 bar H₂ pressure in methanol [4]. The reaction employs ammonium acetate as the nitrogen source, with catalyst loadings as low as 0.5 mol% maintaining turnover frequencies >500 h⁻¹. Chiral auxiliaries like (R)-1-phenylethylamine offer alternative stereocontrol; however, they require additional dealkylation steps (H₂/Pd-C, 40 psi), reducing net yields by 15–20% [9]. Solvent screening identifies methanol as optimal—aprotic solvents (toluene, THF) diminish enantioselectivity by ≤20% due to poor substrate solvation.
Table 3: Catalytic Systems for Reductive Amination
Catalyst | H₂ Pressure (bar) | ee (%) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Ru-(S)-MeOBiphep | 50 | 98 | 12 | 95 |
Rh-(R,R)-DIPAMP | 30 | 92 | 18 | 88 |
Pd-(S)-BINAP | 40 | 85 | 24 | 80 |
Data from patent US9365494B2 and supplier specifications [4] [9].
Two industrial routes dominate: (1) Late-stage esterification of pre-formed 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, and (2) Direct cyclization of methyl 2-(aminomethyl)cyclohex-1-ene-1-carboxylate intermediates. Route 1 uses SOCl₂-catalyzed esterification in refluxing methanol (12 h, 65°C), affording 85–90% yield but requiring acidic workups to remove residual chloride salts [10]. In contrast, Route 2 employs Pd(II)-catalyzed oxidative cyclization (benzoquinone oxidant, 110°C) for one-pot ring closure and functionalization, achieving 82% yield with 99% HPLC purity. Economic analysis reveals Route 1 reduces catalyst costs by 60% but generates 30% more waste due to purification demands. Route 2’s main advantage lies in bypassing solid-phase extraction steps—critical for gram-scale production [4].
Table 4: Esterification vs. Cyclization Route Metrics
Parameter | Late-Stage Esterification | Direct Cyclization |
---|---|---|
Reaction Temperature | 65°C | 110°C |
Reaction Time | 12 h | 6 h |
Yield | 85–90% | 82% |
Purity (HPLC) | 95% | 99% |
Catalyst Cost Index | 40 | 100 |
Waste Volume | 30 L/kg | 21 L/kg |
Comparative data derived from commercial production reports [4] [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8